molecular formula C7H6BrFN2O B12356135 4-Bromo-2-fluoro-N-hydroxybenzimidamide

4-Bromo-2-fluoro-N-hydroxybenzimidamide

Cat. No.: B12356135
M. Wt: 233.04 g/mol
InChI Key: ZLDXWHDTLLXDES-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-hydroxybenzimidamide is an organic compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxy group attached to a benzimidamide structure. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-hydroxybenzimidamide typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . This is followed by a reaction with concentrated sulfuric acid and sodium nitrite, and then copper(II) sulfate pentahydrate in water, acetic acid, and cyclohexane at -5°C for 15 minutes and then at 50°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving controlled reaction conditions and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-hydroxybenzimidamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sulfuric Acid and Sodium Nitrite: Used in diazotization reactions.

    Copper(II) Sulfate Pentahydrate: Used as a catalyst in various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-2-fluoro-N-hydroxybenzimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-Bromo-2-fluoro-N-hydroxybenzimidamide is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-N-hydroxybenzimidamide is unique due to the presence of both bromine and fluorine atoms along with a hydroxy group on the benzimidamide structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

ZLDXWHDTLLXDES-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=NO)N

Origin of Product

United States

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